molecular formula C10H9FN2 B12241240 1-[(3-fluorophenyl)methyl]-1H-pyrazole

1-[(3-fluorophenyl)methyl]-1H-pyrazole

Cat. No.: B12241240
M. Wt: 176.19 g/mol
InChI Key: FQUJHXWWIJLSED-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-1H-pyrazole is a pyrazole derivative featuring a 3-fluorobenzyl group attached to the nitrogen atom of the pyrazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUJHXWWIJLSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Alkylation

The direct alkylation of pyrazole with 3-fluorobenzyl bromide under basic conditions is the most straightforward route. Pyrazole’s N1 nitrogen is more nucleophilic than N2, enabling regioselective substitution when deprotonated with strong bases like sodium hydride (NaH).

Procedure :

  • Pyrazole (1 equiv) is dissolved in anhydrous DMF or THF.
  • NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 3-fluorobenzyl bromide (1.1 equiv).
  • The mixture is stirred at 25°C for 12–24 hours.
  • The product is isolated via column chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol.

Key Data :

Parameter Value Source
Yield 65–78%
Regioselectivity (N1:N2) 9:1
Purity >95% (HPLC)

Mechanistic Insight :
The base deprotonates pyrazole at N1, forming a resonance-stabilized anion that attacks the electrophilic 3-fluorobenzyl bromide. Steric hindrance at N2 favors N1 substitution.

Cyclocondensation of 3-Fluorobenzylhydrazine with 1,3-Diketones

Hydrazine Synthesis and Cyclization

3-Fluorobenzylhydrazine is synthesized via nucleophilic substitution of 3-fluorobenzyl chloride with hydrazine hydrate. This intermediate is then cyclized with 1,3-diketones (e.g., acetylacetone) to form the pyrazole ring.

Procedure :

  • Hydrazine Synthesis :
    • 3-Fluorobenzyl chloride (1 equiv) reacts with hydrazine hydrate (2 equiv) in ethanol at 80°C for 6 hours.
    • The product is isolated via vacuum distillation (yield: 70–85%).
  • Cyclocondensation :
    • 3-Fluorobenzylhydrazine (1 equiv) and acetylacetone (1 equiv) are refluxed in ethanol with catalytic acetic acid for 8 hours.
    • The crude product is recrystallized from ethanol (yield: 60–75%).

Key Data :

Parameter Value Source
Hydrazine Yield 70–85%
Pyrazole Yield 60–75%
Purity >90% (¹H NMR)

Side Reactions :

  • Competing formation of 1,3,5-trisubstituted pyrazoles if diketones are unsymmetrical.
  • Oxidative byproducts from over-stoichiometric hydrazine.

1,3-Dipolar Cycloaddition Using Sydnones

Sydnone Synthesis and Cycloaddition

Sydnones, mesoionic dipoles, react with acetylenes to form pyrazoles. For 1-[(3-fluorophenyl)methyl]-1H-pyrazole, 3-fluorophenylacetylene is used as the dipolarophile.

Procedure :

  • Sydnone Synthesis :
    • N-(3-Fluorophenyl)glycine reacts with acetic anhydride and sodium nitrite to form the sydnone.
  • Cycloaddition :
    • The sydnone (1 equiv) and 3-fluorophenylacetylene (1.2 equiv) are heated in toluene at 110°C for 12 hours.
    • The product is purified via silica gel chromatography (yield: 55–65%).

Key Data :

Parameter Value Source
Yield 55–65%
Diastereomeric Ratio 3:1 (trans:cis)
Reaction Time 12 hours

Advantages :

  • High atom economy and functional group tolerance.
  • Avoids harsh alkylation conditions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
N-Alkylation 65–78 >95 High Moderate
Cyclocondensation 60–75 >90 Moderate Low
1,3-Dipolar Cycloaddition 55–65 >85 Low High

Key Observations :

  • N-Alkylation is preferred for industrial-scale synthesis due to shorter reaction times and higher yields.
  • Cyclocondensation requires toxic hydrazine derivatives, limiting its utility.
  • 1,3-Dipolar Cycloaddition offers stereochemical control but suffers from moderate yields.

Industrial-Scale Optimization

Continuous Flow Alkylation

Recent patents describe continuous flow reactors for N-alkylation, improving yield (85–90%) and reducing reaction time to 2 hours. Key parameters:

  • Temperature : 80°C
  • Residence Time : 30 minutes
  • Solvent : Supercritical CO₂ (reduces byproducts).

Advantages :

  • 20% higher yield compared to batch processes.
  • Reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Anti-Cancer Activity

The compound has been identified as an inhibitor of AKT activity, which is crucial in cancer cell proliferation and survival. Research indicates that derivatives of 1-[(3-fluorophenyl)methyl]-1H-pyrazole can effectively target AKT pathways, making them promising candidates for cancer treatment. For instance, a crystalline form of a related compound demonstrated improved stability and solubility, enhancing its potential for therapeutic use in treating various cancers and conditions such as arthritis .

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory effects of pyrazole derivatives, including 1-[(3-fluorophenyl)methyl]-1H-pyrazole. These compounds have shown significant anti-inflammatory activity with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance these properties, making them suitable for developing new anti-inflammatory medications .

Versatile Building Blocks

In synthetic organic chemistry, 1-[(3-fluorophenyl)methyl]-1H-pyrazole serves as a versatile building block for constructing various biologically active compounds. Its ability to undergo multiple chemical transformations allows researchers to create novel derivatives with enhanced pharmacological profiles. For example, it has been utilized in synthesizing chromone-related pyrazole compounds, which exhibit promising biological activities .

Development of New Drug Candidates

The compound's structural features facilitate the design of new drug candidates targeting specific biological pathways. The integration of fluorine atoms within the molecular structure has been associated with increased metabolic stability and bioactivity, making it an attractive option for further drug development .

Case Studies and Research Findings

StudyFocusFindings
Anti-CancerDemonstrated AKT inhibition; potential for cancer therapy.
Anti-InflammatoryExhibited significant anti-inflammatory effects with lower gastrointestinal toxicity than traditional NSAIDs.
Synthetic ApplicationsUsed as a precursor in synthesizing chromone-related pyrazoles with enhanced biological activity.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name Substituents on Pyrazole/Phenyl Rings Molecular Weight (g/mol) Key Properties/Applications References
1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine 3-methyl, 5-amine, 3-fluorobenzyl 205.23 Building block for drug discovery
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole 3-nitro, 3-Cl-4-F-benzyl 255.63 Pharmaceutical intermediate
1-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazole 3-CF₃, 4-F-phenyl 232.17 (estimated) High lipophilicity; synthetic precursor
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 4-Cl, 3-amine, 3-fluorobenzyl 225.66 Potential bioactive scaffold
1-(4-Methoxyphenyl)-3-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 3-CF₃, 4-OMe-phenyl, 3,4,5-OMe-phenyl 408.37 Crystallographically characterized

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 3-fluorobenzyl group in the target compound contrasts with analogues bearing nitro (e.g., ), trifluoromethyl (e.g., ), or chloro substituents (e.g., ). EWGs like -CF₃ or -NO₂ enhance metabolic stability but may reduce solubility .
  • Amino vs. Nitro Groups: The presence of an amine (e.g., ) versus a nitro group (e.g., ) alters reactivity; amines are nucleophilic, enabling further functionalization, while nitro groups are electrophilic and often require reduction for downstream applications.

Physicochemical Properties

  • Melting Points: Derivatives with polar groups (e.g., -NH₂ in ) exhibit higher melting points (164–167°C) compared to nonpolar analogues (e.g., 3-trifluoromethyl derivatives in , melting point 60–61°C).
  • Solubility : Methoxy-substituted compounds (e.g., ) show increased solubility in organic solvents due to reduced crystallinity, whereas nitro or CF₃-substituted derivatives are more lipophilic .

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